molecular formula C17H12O2 B6325217 2-Formyl-5-(naphthalen-1-yl)phenol, 95% CAS No. 343603-98-5

2-Formyl-5-(naphthalen-1-yl)phenol, 95%

Cat. No. B6325217
CAS RN: 343603-98-5
M. Wt: 248.27 g/mol
InChI Key: IKOFDDPIEJVHCK-UHFFFAOYSA-N
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Description

2-Formyl-5-(naphthalen-1-yl)phenol, 95% (2F5NP) is a phenolic compound that is widely used in the synthesis of various organic compounds. It is a white crystalline solid with a melting point of 110°C, and is soluble in both organic and aqueous solvents. It has been used in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes. In addition, it has been used in the synthesis of polymers and other materials, as well as in the synthesis of various catalysts.

Scientific Research Applications

2-Formyl-5-(naphthalen-1-yl)phenol, 95% has been studied for its potential applications in various areas of scientific research, including biochemistry and pharmacology. It has been used in the synthesis of various drugs, including anticonvulsants, anti-inflammatory agents, and antibiotics. In addition, it has been used in the synthesis of photochromic compounds and fluorescent dyes, as well as in the synthesis of catalysts and other materials.

Mechanism of Action

2-Formyl-5-(naphthalen-1-yl)phenol, 95% is an acidic compound and can act as a proton donor in biochemical reactions. It can also act as a nucleophile, participating in nucleophilic substitution reactions. In addition, it can act as a Lewis acid, participating in Lewis acid-base reactions.
Biochemical and Physiological Effects
2-Formyl-5-(naphthalen-1-yl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can act as a proton donor, participating in biochemical reactions. It has also been shown to have antioxidant and anti-inflammatory effects. In addition, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

2-Formyl-5-(naphthalen-1-yl)phenol, 95% is a relatively inexpensive and easy to obtain compound, making it ideal for use in laboratory experiments. It is also relatively stable, making it suitable for use in long-term experiments. However, it has a relatively low solubility in water, making it difficult to use in aqueous solutions. In addition, it can be difficult to separate from other compounds, making it difficult to use in certain types of experiments.

Future Directions

There are many potential future directions for research on 2-Formyl-5-(naphthalen-1-yl)phenol, 95%. These include further study of its mechanisms of action and its effects on biochemical and physiological processes, as well as its potential applications in the synthesis of various drugs, fragrances, and dyes. In addition, further study of its potential applications in the synthesis of polymers and other materials could lead to new and improved products. Finally, further study of its potential applications in the synthesis of catalysts could lead to improved catalysts for industrial processes.

Synthesis Methods

2-Formyl-5-(naphthalen-1-yl)phenol, 95% is synthesized by the condensation of 1-naphthol and formic acid in the presence of an acid catalyst. The reaction is typically conducted at temperatures of 80-120°C and can be completed in a few hours. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction yields a mixture of 2-Formyl-5-(naphthalen-1-yl)phenol, 95% and 1-naphthol. The product can then be purified by recrystallization or column chromatography.

properties

IUPAC Name

2-hydroxy-4-naphthalen-1-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-11-14-9-8-13(10-17(14)19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOFDDPIEJVHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(naphthalen-1-yl)benzaldehyde

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